N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethoxy group imparts distinct characteristics to the compound, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that the trifluoromethoxy group is often introduced as a structural fragment in the design of inhibitors of soluble epoxide hydrolase (seh) .
Biochemical Pathways
Compounds containing a 4-(trifluoromethoxy)phenyl group have been found to exhibit various activities, including acting as inhibitors of human soluble epoxide hydrolase .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethoxylation reagents, which have been developed to facilitate the incorporation of this group into organic molecules.
Coupling Reactions: The final step involves coupling the triazole ring with the benzyl group containing the trifluoromethoxy substituent, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Agrochemicals: The compound is explored for its use in pesticides and herbicides.
Material Sciences: Its unique properties make it suitable for use in advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide
- N-(4-(methoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide
Uniqueness
N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2/c12-11(13,14)20-8-3-1-7(2-4-8)5-15-10(19)9-6-16-18-17-9/h1-4,6H,5H2,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNYPOFGOFPJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NNN=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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